

Spectroscopic Profile of 3-Butyn-1-ol: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-butyn-1-ol**, a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometric analysis of **3-butyn-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.81	Triplet	2H	-CH ₂ -OH
2.49	Triplet of Triplets	2H	-C≡C-CH₂-
1.98	Triplet	1H	-C≡CH
1.75 (variable)	Singlet (broad)	1H	-ОН



Solvent: CDCl₃. Instrument Frequency: 400 MHz.[1][2]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
80.5	-C≡CH
70.0	-C≡CH
60.8	-CH ₂ -OH
23.5	-C≡C-CH ₂ -

Solvent: CDCl₃.[3][4]

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Intensity	Assignment
3300 (broad)	Strong	O-H stretch (alcohol)
3290	Strong, Sharp	≡C-H stretch (alkyne)
2940, 2880	Medium	C-H stretch (alkane)
2120	Weak	C≡C stretch (alkyne)
1050	Strong	C-O stretch (primary alcohol)

Sample Preparation: Liquid Film/Neat.[5]

Mass Spectrometry (MS)



m/z	Relative Intensity (%)	Assignment
70	5	[M] ⁺ (Molecular Ion)
69	30	[M-H]+
57	40	[M-CH ₃] ⁺ (unlikely), more likely [C ₄ H ₉] ⁺ from rearrangement
41	100	[C₃H₅]+ (Propargyl cation)
39	85	[C ₃ H ₃] ⁺
31	70	[CH₂OH]+

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for the analysis of small organic molecules like **3-butyn-1-ol** and are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of 3-butyn-1-ol was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- The sample was gently agitated to ensure homogeneity.
- A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
- ¹H NMR Spectroscopy:
- Instrument: A 400 MHz NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.



- Number of Scans: 16-32 scans were typically acquired to achieve a good signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts were referenced to the internal TMS standard.

¹³C NMR Spectroscopy:

- Instrument: A 100 MHz (for a 400 MHz ¹H) NMR spectrometer.
- Pulse Seguence: Proton-decoupled pulse seguence.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) were acquired.
- Data Processing: Similar to ¹H NMR, the FID was Fourier transformed and processed.
 Chemical shifts were referenced to the solvent peak of CDCl₃ (δ 77.16 ppm) or internal TMS.

Infrared (IR) Spectroscopy

ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) Spectroscopy:

- The diamond crystal of the ATR accessory was cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum was collected.
- A small drop of neat 3-butyn-1-ol was placed directly onto the crystal.
- The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (typically 16-32) were co-added to improve the signal-to-noise ratio.

Gas-Phase IR Spectroscopy:

- A small amount of 3-butyn-1-ol was injected into a heated gas cell.
- The cell was placed in the sample compartment of an FTIR spectrometer.



• The spectrum was recorded, typically at a higher resolution than the liquid-phase spectrum to resolve rotational-vibrational fine structure.

Mass Spectrometry (MS)

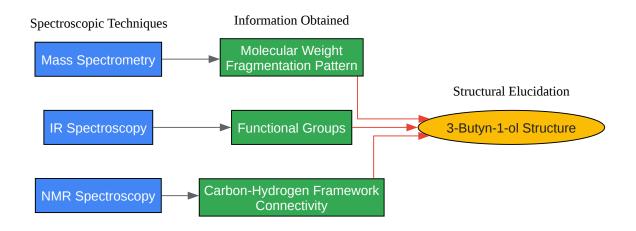
Electron Ionization (EI) Mass Spectrometry:

- A dilute solution of 3-butyn-1-ol in a volatile solvent (e.g., methanol or dichloromethane) was prepared.
- The sample was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- The molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions were accelerated and separated based on their massto-charge ratio (m/z) by a mass analyzer.
- The detector recorded the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

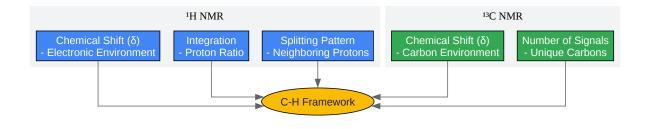
The following diagrams illustrate the logical workflow of spectroscopic analysis for the structural elucidation of **3-butyn-1-ol**.

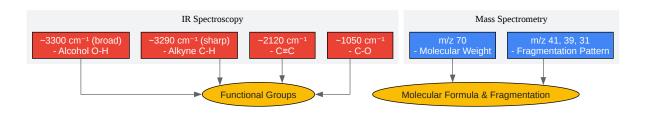




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Caption: Overall workflow of spectroscopic techniques for structural elucidation.







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